2-[(2,6-Dichloro-3-nitrophenyl)methylidene]propanediamide
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Overview
Description
2-[(2,6-Dichloro-3-nitrophenyl)methylidene]propanediamide is a chemical compound that belongs to the class of organic compounds known as nitrobenzenes. These compounds contain a benzene ring substituted with one or more nitro groups. The presence of chlorine atoms and a nitro group in its structure makes it a compound of interest in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,6-Dichloro-3-nitrophenyl)methylidene]propanediamide typically involves the nitration of 2,6-dichlorobenzaldehyde followed by a condensation reaction with propanediamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group into the benzene ring. The resulting 2,6-dichloro-3-nitrobenzaldehyde is then reacted with propanediamide under basic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts and solvents that enhance the reaction rate and yield is also common in industrial processes. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2,6-Dichloro-3-nitrophenyl)methylidene]propanediamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using hydrogenation or other reducing agents.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Amino Derivatives: Reduction of the nitro group leads to the formation of amino derivatives.
Substituted Derivatives: Substitution reactions yield various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2,6-Dichloro-3-nitrophenyl)methylidene]propanediamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(2,6-Dichloro-3-nitrophenyl)methylidene]propanediamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloro-3-nitropyridine
- 2,6-Dichloro-3-nitrobenzaldehyde
- 2,6-Dichloro-3-nitroaniline
Uniqueness
2-[(2,6-Dichloro-3-nitrophenyl)methylidene]propanediamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-[(2,6-dichloro-3-nitrophenyl)methylidene]propanediamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3O4/c11-6-1-2-7(15(18)19)8(12)4(6)3-5(9(13)16)10(14)17/h1-3H,(H2,13,16)(H2,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOSGURCTZWWNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])Cl)C=C(C(=O)N)C(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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